GLYCINE, N,N'-(6-CHLORO-s-TRIAZINE-2,4-DIYL)DI-
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Overview
Description
GLYCINE, N,N’-(6-CHLORO-s-TRIAZINE-2,4-DIYL)DI- is a compound that belongs to the class of triazine derivatives. Triazines are a group of nitrogen-containing heterocycles that have a wide range of applications in various fields, including agriculture, medicine, and materials science. The specific structure of this compound includes a glycine moiety linked to a 6-chloro-s-triazine core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GLYCINE, N,N’-(6-CHLORO-s-TRIAZINE-2,4-DIYL)DI- typically involves the reaction of cyanuric chloride with glycine under controlled conditions. Cyanuric chloride is a versatile reagent that reacts with nucleophiles such as amines and amino acids to form triazine derivatives. The reaction is usually carried out in an organic solvent like acetone or acetonitrile, with the addition of a base such as sodium hydroxide to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
GLYCINE, N,N’-(6-CHLORO-s-TRIAZINE-2,4-DIYL)DI- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the triazine ring can be replaced by other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield a triazine derivative with an amine group in place of the chlorine atom .
Scientific Research Applications
GLYCINE, N,N’-(6-CHLORO-s-TRIAZINE-2,4-DIYL)DI- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of herbicides, dyes, and polymers.
Mechanism of Action
The mechanism of action of GLYCINE, N,N’-(6-CHLORO-s-TRIAZINE-2,4-DIYL)DI- involves its interaction with specific molecular targets. The triazine core can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Atrazine: A widely used herbicide with a similar triazine core.
Propazine: Another herbicide with structural similarities to GLYCINE, N,N’-(6-CHLORO-s-TRIAZINE-2,4-DIYL)DI-.
Terbuthylazine: A triazine herbicide with similar chemical properties.
Uniqueness
GLYCINE, N,N’-(6-CHLORO-s-TRIAZINE-2,4-DIYL)DI- is unique due to the presence of the glycine moiety, which imparts additional chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
6504-85-4 |
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Molecular Formula |
C7H8ClN5O4 |
Molecular Weight |
261.62 g/mol |
IUPAC Name |
2-[[4-(carboxymethylamino)-6-chloro-1,3,5-triazin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C7H8ClN5O4/c8-5-11-6(9-1-3(14)15)13-7(12-5)10-2-4(16)17/h1-2H2,(H,14,15)(H,16,17)(H2,9,10,11,12,13) |
InChI Key |
QACJNLFCDPDUNE-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)NC1=NC(=NC(=N1)Cl)NCC(=O)O |
Origin of Product |
United States |
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